Oleyl bromide

Physical Properties Material Science Formulation

Oleyl bromide, systematically named (9Z)-1-Bromo-9-octadecene, is a long-chain (C18) monounsaturated alkyl bromide. It is characterized by a cis (Z) double bond at the 9-carbon position, which distinguishes it from saturated analogs like stearyl bromide (C18, saturated) and cetyl bromide (C16, saturated).

Molecular Formula C18H35Br
Molecular Weight 331.4 g/mol
CAS No. 6110-53-8
Cat. No. B041931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl bromide
CAS6110-53-8
Synonyms(9Z)-1-Bromo-9-octadecene; 
Molecular FormulaC18H35Br
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCBr
InChIInChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9-
InChIKeyRRQWVJIFKFIUJU-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleyl Bromide (CAS 6110-53-8) | Long-Chain Unsaturated Alkyl Halide Building Block


Oleyl bromide, systematically named (9Z)-1-Bromo-9-octadecene, is a long-chain (C18) monounsaturated alkyl bromide . It is characterized by a cis (Z) double bond at the 9-carbon position, which distinguishes it from saturated analogs like stearyl bromide (C18, saturated) and cetyl bromide (C16, saturated) . This bifunctional structure—a reactive primary bromide and a cis-alkene—makes it a versatile intermediate in organic synthesis, particularly for introducing a long, unsaturated hydrocarbon chain into target molecules via nucleophilic substitution or for creating functionalized surfactants and lipids . The compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents but insoluble in water, and is typically stored at -20°C .

Why Generic Alkyl Bromide Substitution Fails for Oleyl Bromide-Derived Applications


While alkyl bromides are a broad class of electrophilic reagents, direct substitution of oleyl bromide with a saturated analog like stearyl bromide (1-bromooctadecane) or a shorter-chain bromide like cetyl bromide (1-bromohexadecane) is often not feasible without significantly altering key physicochemical and performance properties. The presence of the cis (Z) double bond in oleyl bromide imparts a lower melting point and different solubility profile compared to its saturated counterpart . More importantly, the double bond serves as a critical functional handle for downstream chemical transformations—such as bromination, chlorination, or hydroxylation—that are impossible with saturated chains, enabling the synthesis of specialized surfactants and materials with tailored properties like higher specific gravity [1]. Furthermore, the specific stereochemistry and chain length of the oleyl moiety are crucial for mimicking natural lipid structures in biochemical applications, a requirement that saturated or shorter-chain alternatives cannot fulfill . Therefore, generic substitution risks loss of synthetic utility, altered material characteristics, or complete biological inactivity.

Quantitative Differentiation Guide: Oleyl Bromide vs. Saturated Alkyl Bromide Analogs


Physical State at Room Temperature: Oleyl Bromide is a Liquid, Stearyl Bromide is a Solid

Oleyl bromide is a liquid at room temperature, while its direct saturated C18 analog, stearyl bromide (1-bromooctadecane), is a solid with a melting point of 28-30°C . This physical state difference is critical for handling, processing, and formulation applications where a liquid alkylating agent is required without the need for heating or solvent dissolution .

Physical Properties Material Science Formulation

Molecular Weight and Density: Precise Distinction from Saturated and Shorter-Chain Analogs

Oleyl bromide has a molecular weight of 331.37 g/mol and a density of 0.996 g/cm³ . This is distinguishable from stearyl bromide (MW 333.39 g/mol, density ~1.0 g/cm³, solid at 20°C) and cetyl bromide (MW 305.34 g/mol, density ~1.0 g/cm³) . While the differences in density are subtle, the molecular weight provides a definitive marker for purity and identity confirmation via GC-MS or LC-MS, ensuring the correct material is procured and used .

Analytical Chemistry Quality Control Material Science

Synthesis of Oleylphosphonates as DAGL/MAGL Inhibitor Precursors

Oleyl bromide serves as the essential starting material for the synthesis of oleylphosphonates, a class of compounds identified as potential inhibitors of diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL) . The synthesis pathway relies on the specific long-chain oleyl group; saturated or shorter-chain alkyl bromides would yield structurally different phosphonates with unknown and likely altered biological activity profiles, thereby invalidating the intended research outcome [1].

Medicinal Chemistry Lipid Metabolism Drug Discovery

Derivatization to High Specific Gravity Surfactants

Bromination of the double bond in oleyl-derived surfactants yields dibromo derivatives with significantly higher specific gravity compared to the parent unsaturated compounds [1]. This modification, impossible with saturated alkyl bromide precursors, is employed to create surfactants that function as weighting agents [1]. The resulting changes in surface properties (e.g., increased critical micelle concentration (CMC) and surface tension) are specifically attributed to the bromination of the oleyl chain's alkene [2].

Surfactant Chemistry Emulsion Science Materials Synthesis

Purity Benchmarking: Commercial Availability at ≥95% and ≥98.36%

Commercially sourced oleyl bromide is routinely available with purity specifications of ≥95% (by NMR) or 98.36% (by HPLC/GC), as documented by multiple suppliers [1]. While high-purity grades of other alkyl bromides also exist, the documented availability of oleyl bromide at these defined purity levels provides procurement confidence for researchers requiring a specific minimum purity for sensitive synthetic applications, such as in the synthesis of gemini surfactants where the purity of the oleyl bromide starting material was noted to be high .

Analytical Chemistry Procurement Synthetic Methodology

Optimal Application Scenarios for Oleyl Bromide (CAS 6110-53-8)


Synthesis of Specialized Gemini Surfactants

Oleyl bromide is the reagent of choice for synthesizing cationic gemini surfactants containing unsaturated C18 chains, as demonstrated in the preparation of bis(quaternary ammonium) compounds with oleyl tails. The resulting surfactants exhibit unique micelle solution properties that are a direct consequence of the oleyl chain's length and unsaturation . This application leverages the compound's bifunctional nature and high purity to create advanced materials for which saturated-chain analogs would yield products with fundamentally different and less desirable properties .

Precursor to Bioactive Oleylphosphonates

In medicinal chemistry research targeting the endocannabinoid system, oleyl bromide is an essential starting material for the synthesis of oleylphosphonates, which have been identified as potential inhibitors of diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL) . The specific structure of the oleyl group is critical for the desired biological interaction; therefore, substitution with a generic alkyl bromide is not an option in this context .

Preparation of Functionalized Surfactants as Weighting Agents

Oleyl bromide serves as the foundation for creating surfactants with enhanced specific gravity. This is achieved by brominating the double bond of the oleyl chain in ethoxylated surfactants, a reaction that is not possible with saturated alkyl bromides. The resulting dibromo-surfactants are specifically employed as weighting agents in various industrial applications [1].

Synthesis of Cationic Lipids for Gene Delivery and Other Biomedical Uses

Oleyl bromide is used in the synthesis of novel tetraalkyl cationic lipids [2]. The long, unsaturated oleyl chain contributes to the fluidity and fusogenicity of these lipid vectors, which are critical parameters for efficient nucleic acid delivery. Replacing oleyl bromide with a saturated analog would produce a more rigid lipid with potentially reduced transfection efficiency.

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